molecular formula C21H24N2O2S B2771976 4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide CAS No. 477555-73-0

4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide

Cat. No.: B2771976
CAS No.: 477555-73-0
M. Wt: 368.5
InChI Key: CGENPCORDLARRD-UHFFFAOYSA-N
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Description

4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide is a complex organic compound characterized by its unique structural features, including a butoxy group, a cyano group, and a tetrahydrocyclohepta[b]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide typically involves multiple steps:

    Formation of the Tetrahydrocyclohepta[b]thiophene Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.

    Attachment of the Butoxy Group: The butoxy group is usually introduced through an etherification reaction, often using butanol and a suitable catalyst.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group, typically through an amide coupling reaction using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the cyano group and the benzamide moiety makes it a candidate for binding to biological targets.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests potential activity against certain diseases, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or dipole interactions, while the benzamide moiety can form additional interactions with the target site. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The butoxy group, in particular, can influence the compound’s solubility and interaction with biological membranes, distinguishing it from similar compounds.

Properties

IUPAC Name

4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-2-3-13-25-16-11-9-15(10-12-16)20(24)23-21-18(14-22)17-7-5-4-6-8-19(17)26-21/h9-12H,2-8,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGENPCORDLARRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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